molecular formula C23H22N6O4 B2817522 5-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946282-82-2

5-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2817522
CAS No.: 946282-82-2
M. Wt: 446.467
InChI Key: SPYHSLBOOSWIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C23H22N6O4 and its molecular weight is 446.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Disposition

The compound has been a subject of metabolic studies. For instance, Balani et al. (1995) studied the metabolites of a similar compound, L-735,524, identifying major metabolic pathways such as glucuronidation, N-oxidation, and hydroxylation. The study highlights that urinary excretion represented a minor pathway of elimination for the parent compound and its metabolites, suggesting complex metabolic interactions within the body Balani et al., 1995.

Pharmacological Evaluation

The anxiolytic-like effects of a compound structurally similar to the compound have been explored. Brito et al. (2017) synthesized and evaluated the anxiolytic-like effect of a new compound, demonstrating that its effects were mediated through the benzodiazepine and nicotinic pathways. This study provides insights into the potential therapeutic applications of such compounds in treating anxiety-related disorders Brito et al., 2017.

Metabolism and Pharmacokinetics

Liu et al. (2017) characterized the absorption, metabolism, and excretion of a similar compound, Venetoclax, in humans. They found that the compound was primarily cleared by hepatic metabolism and was extensively metabolized, with feces being the major route of elimination. This study is crucial in understanding the pharmacokinetic profile and safety of such compounds Liu et al., 2017.

Receptor Occupancy and PET Studies

Research has also focused on the receptor occupancy and potential imaging applications of related compounds. Rabiner et al. (2002) studied the occupancy of 5-HT1A receptors by a novel antagonist, indicating potential applications in treating anxiety and mood disorders. This underscores the therapeutic relevance and diagnostic potential of such compounds in neurology and psychiatry Rabiner et al., 2002.

Properties

IUPAC Name

5-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4/c30-20(26-10-12-27(13-11-26)23(32)19-7-4-14-33-19)8-9-28-16-24-21-18(22(28)31)15-25-29(21)17-5-2-1-3-6-17/h1-7,14-16H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYHSLBOOSWIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.